2,6,6-Trimethylcyclohex-2-en-1-one

Description

The exact mass of the compound 2,6,6-Trimethylcyclohex-2-en-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,6,6-Trimethylcyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,6-Trimethylcyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

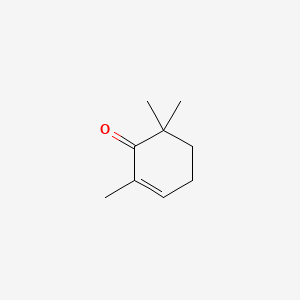

Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-5-4-6-9(2,3)8(7)10/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXZOZQQIIMORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173830 | |

| Record name | 2,6,6-Trimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20013-73-4 | |

| Record name | 2,6,6-Trimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20013-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,6-Trimethyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020013734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,6-Trimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077U78EJL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Key Structural Features and Research Relevance of Cyclohexenone Derivatives

Systematic Nomenclature and Relevant Academic Synonyms

The compound is systematically named 2,6,6-trimethylcyclohex-2-en-1-one under the International Union of Pure and Applied Chemistry (IUPAC) guidelines. uni.lunih.gov This name precisely describes its molecular architecture: a six-membered carbon ring (cyclohexane) with a ketone group (=O) at the first carbon, a double bond between the second and third carbons (-en-), and three methyl (-CH3) groups attached at positions 2, 6, and 6. uni.lunih.gov

In scientific literature and commercial contexts, this compound is also known by several synonyms. These alternative names can be valuable for comprehensive database and literature searches.

Interactive Table 1: Synonyms for 2,6,6-Trimethylcyclohex-2-en-1-one

| Synonym | Source |

| 2,6,6-Trimethyl-2-cyclohexen-1-one | thegoodscentscompany.com |

| 2-Cyclohexen-1-one, 2,6,6-trimethyl- | thegoodscentscompany.com |

Users can sort and filter this table by synonym or source.

Enantiomeric and Diastereomeric Forms: Synthesis and Characterization

The carbon atom at position 6 in the 2,6,6-trimethylcyclohex-2-en-1-one structure is a chiral center. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2,6,6-trimethylcyclohex-2-en-1-one and (S)-2,6,6-trimethylcyclohex-2-en-1-one. While possessing identical chemical formulas and connectivity, enantiomers can exhibit different biological activities and interactions.

The synthesis of specific enantiomers, or the separation of a racemic mixture (a 50:50 mixture of both enantiomers), is a significant area of research. Asymmetric synthesis aims to create a single enantiomer selectively. One notable approach involves the enzymatic reduction of related compounds. For example, the asymmetric reduction of 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608) (also known as ketoisophorone) using enzymes like Old Yellow Enzyme (OYE) can produce chiral intermediates. researchgate.net Specifically, OYEs can stereoselectively reduce the carbon-carbon double bond to introduce chirality at the C-6 position, leading to the (R)-enantiomer with high enantiomeric excess. researchgate.net

Characterization and differentiation of these enantiomers are typically performed using analytical techniques that can distinguish between chiral molecules.

Interactive Table 2: Techniques for Enantiomer Characterization

| Technique | Principle | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. | Separation and quantification of the (R) and (S) enantiomers in a mixture. |

| Chiral Gas Chromatography (GC) | Employs a chiral column to separate volatile enantiomers based on their differential interactions. | Analysis of the enantiomeric composition of essential oils and fragrance compounds. |

| Optical Rotation Measurement | Measures the angle to which a plane of polarized light is rotated when passing through a solution of a pure enantiomer. | Determination of the specific rotation ([α]D), which is a characteristic physical property of an enantiomer. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Determination of the absolute configuration (R or S) of the enantiomers. |

This table is interactive. Users can click on a technique for more detailed information.

Conformational Analysis of the Cyclohexenone Ring System in 2,6,6-Trimethylcyclohex-2-en-1-one

The cyclohexenone ring of 2,6,6-trimethylcyclohex-2-en-1-one is not planar. The presence of four sp2 hybridized carbons (C1, C2, C3, and the carbonyl oxygen) forces these atoms into a plane, while the two sp3 hybridized carbons (C4 and C5) are puckered out of this plane. This arrangement leads to distinct three-dimensional shapes, or conformations. The two primary, low-energy conformations for a cyclohexene (B86901) ring are the half-chair and the boat (or twist-boat). egyankosh.ac.in

The relative stability of these conformations is dictated by a balance of several factors:

Angle Strain: Deviation from ideal bond angles.

Torsional Strain: Repulsion between electron clouds of bonds on adjacent atoms (eclipsing interactions).

Steric Strain: Repulsive interactions when atoms are forced too close together.

In 2,6,6-trimethylcyclohex-2-en-1-one, the gem-dimethyl group (the two methyl groups on C6) and the methyl group on C2 play a crucial role in determining the most stable conformation. The molecule will adopt the conformation that minimizes the steric hindrance caused by these bulky methyl groups. For instance, steric interactions known as 1,3-diaxial interactions, which are significant in cyclohexane (B81311) systems, also influence the conformational preference in cyclohexenone derivatives. youtube.com These interactions occur between axial substituents on the same side of the ring and can be highly destabilizing. youtube.com

Computational methods, such as molecular mechanics and semi-empirical methods, are often used to calculate the potential energy of different conformations and predict the most stable arrangement. acs.org Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide experimental evidence to support these theoretical models by analyzing the chemical environment of each atom within the molecule.

The preferred conformation is typically a half-chair, as this arrangement generally minimizes both torsional and steric strain more effectively than a boat conformation. The exact geometry and the energetic preference can be subtly tuned by the substitution pattern on the ring.

Advanced Synthetic Methodologies for 2,6,6 Trimethylcyclohex 2 En 1 One and Its Chemical Precursors/derivatives

Strategies for the De Novo Synthesis of the 2,6,6-Trimethylcyclohex-2-en-1-one Core

The fundamental 2,6,6-trimethylcyclohexene ring, the core of the target compound, is often constructed through acid-catalyzed cyclization of acyclic precursors. A classic and industrially significant approach involves the cyclization of citral (B94496). While this reaction can lead to various products, under controlled conditions with concentrated sulfuric acid, it can be directed to form cyclocitral, a key building block. rug.nl

Another pivotal de novo synthesis involves the ozonolysis of β-ionone. rug.nl This oxidative cleavage reaction breaks the butenone side chain, yielding an intermediate that can be transformed into derivatives like 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, which shares the same core carbocyclic structure. rug.nl This method represents a chain-shortening strategy to access functionalized analogs from a readily available starting material. rug.nl

Stereoselective and Enantioselective Synthetic Routes to 2,6,6-Trimethylcyclohex-2-en-1-one Analogs

The creation of specific stereoisomers is crucial for applications in pharmaceuticals and fine chemicals, where biological activity is often dependent on the exact three-dimensional structure of the molecule.

Biomimetic synthesis seeks to emulate nature's enzymatic pathways to achieve high selectivity. In the synthesis of chiral analogs of 2,6,6-trimethylcyclohex-2-en-1-one, enzymatic reactions are paramount. A prominent example is the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, also known as (4R,6R)-actinol, a vital chiral building block for carotenoids like zeaxanthin. researchgate.net

This synthesis starts from 2,6,6-trimethylcyclohex-2-ene-1,4-dione (ketoisophorone). researchgate.netnih.gov In a biomimetic two-step enzymatic process, the chirality is first introduced at the C-6 position through a stereoselective hydrogenation of the carbon-carbon double bond, followed by the reduction of a ketone group. This cascade can be performed using a combination of enzymes, such as Old Yellow Enzyme (OYE) and a (6R)-levodione reductase from Corynebacterium aquaticum. researchgate.net Research has focused on optimizing this multi-enzyme system to improve yields, which were initially moderate but have been enhanced through the use of specific enzyme mutants. researchgate.net

Table 1: Enzymatic Synthesis of (4R,6R)-Actinol from Ketoisophorone

| Enzyme System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| CmOYE and C. aquaticum (6R)-levodione reductase | Ketoisophorone | (4R,6R)-Actinol | 67.2% | researchgate.net |

| CmOYE mutant | Ketoisophorone | (4R,6R)-Actinol | 90% | researchgate.net |

Catalytic asymmetric synthesis involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The enzymatic reductions of ketoisophorone are prime examples of this strategy, where the enzyme acts as a chiral biocatalyst.

The process begins with the asymmetric reduction of the C=C bond of ketoisophorone by Old Yellow Enzyme from Saccharomyces cerevisiae, which stereospecifically produces (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione). researchgate.net This intermediate is then subjected to a second asymmetric reduction by (6R)-levodione reductase from Corynebacterium aquaticum M-13 to yield (4R, 6R)-actinol. researchgate.net This sequential enzymatic reaction demonstrates the power of biocatalysis to build multiple chiral centers with high precision, starting from a prochiral substrate containing the 2,6,6-trimethylcyclohexene core. researchgate.net

Preparation of Key Intermediates for 2,6,6-Trimethylcyclohex-2-en-1-one Derivatization

The synthesis of complex derivatives often relies on the preparation of versatile intermediates through fundamental organic reactions.

Condensation reactions are fundamental to building the carbon skeletons of many precursors to 2,6,6-trimethylcyclohex-2-en-1-one. The industrial synthesis of ionones, which are isomers of 4-(2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-one and contain the requisite ring structure, famously relies on the condensation of citral with acetone (B3395972) to form pseudoionone (B86502), which is then cyclized. This demonstrates the utility of condensation chemistry in assembling the acyclic precursors needed for de novo synthesis of the ring system.

Reduction and oxidation reactions are critical for manipulating functional groups during the synthesis of intermediates and final products.

Oxidation: A notable oxidation step is the ozonolysis of β-ionone in methanol (B129727) at -40°C. rug.nl This reaction cleaves the double bond of the side chain to generate an aldehyde, providing a key intermediate for further derivatization. rug.nl

Reduction: Hydrogenation is a common reduction technique used in these synthetic pathways. For example, the synthesis of 2,6,6-trimethyl-1-[3-amino-but-2-enoyl]-cyclohex-2-ene is achieved by the reduction of a 3-methyl-5-[2,6,6-trimethyl-cyclohex-2-en-1-yl]-isoxazole precursor. prepchem.com The reaction is carried out using a platinum oxide catalyst in ethanol (B145695) at room temperature and atmospheric pressure, resulting in a 90% yield after chromatographic purification. prepchem.com

Table 2: Selected Protocols for Intermediate Preparation

| Reaction Type | Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | β-Ionone | O₃, CH₃OH | Precursor to 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde | - | rug.nl |

| Reduction | 3-methyl-5-[2,6,6-trimethyl-cyclohex-2-en-1-yl]-isoxazole | PtO₂, Ethanol | 2,6,6-trimethyl-1-[3-amino-but-2-enoyl]-cyclohex-2-ene | 90% | prepchem.com |

High-Yield and Scalable Production Methods for Research Applications

For research purposes, the accessibility of 2,6,6-trimethylcyclohex-2-en-1-one and its key precursor, β-cyclocitral, in significant quantities and high purity is paramount. Various synthetic strategies have been explored to move beyond traditional, low-yielding methods.

One of the foundational methods for producing safranal (B46814) involves the dehydrogenation of β-cyclocitral. However, early attempts using reagents like selenium dioxide resulted in low yields of only 1-3%. mit.eduresearchgate.net A more effective approach involves the bromination of α-cyclocitral with agents such as N-bromosuccinimide, followed by dehydrobromination. mit.eduresearchgate.net While this method can be effective, it may also lead to rearrangements and a complex mixture of products. mit.eduresearchgate.net A "good" yield has been reported for a synthesis starting from alpha-cyclocitral, which undergoes bromination with phenyltrimethylammonium (B184261) tribromide, followed by debromination to yield safranal. scentree.co

The synthesis of the precursor, cyclocitral, has also been a focus of optimization for scalability. A common industrial route starts from citral. The cyclization of citral anil (a Schiff base formed from citral and aniline) with 95% sulfuric acid has been shown to produce a mixture of α- and β-cyclocitral. mit.educdnsciencepub.com By carefully controlling the work-up conditions and avoiding steam distillation, the formation of by-products can be minimized, leading to yields of around 57%. cdnsciencepub.com Another process describes obtaining an isomer mixture of α- and β-cyclocitral in yields of 80 to 90% from the corresponding N-methylaldimine of citral. google.com

More recent developments have focused on enzymatic and catalytic processes. For instance, a two-step enzymatic conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone has been demonstrated, showcasing the potential of biocatalysis in producing derivatives of the core cyclohexenone structure. researchgate.net The biosynthesis of β-cyclocitral from β-carotene can occur through the action of carotenoid cleavage dioxygenases (CCDs). wikipedia.org

For the direct synthesis of safranal, Diels-Alder reactions have been investigated as a potentially more efficient and economical route, though challenges with reactivity and the formation of multiple products remain. znaturforsch.com

The following table summarizes various synthetic methods for 2,6,6-trimethylcyclohex-2-en-1-one and its precursors, highlighting key parameters relevant for research-scale production.

Synthetic Methodologies for 2,6,6-Trimethylcyclohex-2-en-1-one and its Precursors

| Target Compound | Starting Material(s) | Key Reagents/Catalysts | Reported Yield | Notes |

|---|---|---|---|---|

| 2,6,6-Trimethylcyclohex-2-en-1-one (Safranal) | β-Cyclocitral | Selenium dioxide | 1-3% | Dehydrogenation reaction. mit.eduresearchgate.net |

| 2,6,6-Trimethylcyclohex-2-en-1-one (Safranal) | α-Cyclocitral | Phenyltrimethylammonium tribromide | "Good" yield | Bromination followed by debromination. scentree.co |

| 2,6,6-Trimethylcyclohex-2-en-1-one (Safranal) | α-Cyclocitronitrile | m-CPBA, DBU, p-TsOH, DIBAL-H | - | Multi-step synthesis involving epoxidation and reduction. mdpi.com |

| 2,6,6-Trimethylcyclohex-2-en-1-one (Safranal) | 3-Methyl-2-butenal, 4-Methoxypenta-1,3-diene | - | 10-15% (crude), 5% (isolated) | Diels-Alder reaction approach. znaturforsch.com |

| α- and β-Cyclocitral Mixture | Citral anil | 95% Sulfuric acid | 57% | Avoidance of steam distillation prevents by-product formation. cdnsciencepub.com |

| α- and β-Cyclocitral Mixture | Citral N-methylaldimine | Sulfuric acid | 80-90% | The ratio of isomers can be influenced by work-up conditions. google.com |

| 2,6,6-trimethyl-1-[3-amino-but-2-enoyl]-cyclohex-2-ene | 3-methyl-5-[2,6,6-trimethyl-cyclohex-2-en-1-yl]-isoxazole | Platinum oxide | 90% | Hydrogenation reaction. prepchem.com |

| (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | 2,6,6-Trimethyl-2-cyclohexen-1,4-dione | Old yellow enzyme, Levodione reductase | - | Two-step enzymatic asymmetric reduction. researchgate.net |

Chemical Reactivity and Mechanistic Transformations of 2,6,6 Trimethylcyclohex 2 En 1 One

Electrophilic and Nucleophilic Reactions of the Enone Moiety

The enone moiety of 2,6,6-trimethylcyclohex-2-en-1-one presents two primary sites for chemical reactions: the electrophilic carbon of the carbonyl group and the β-carbon of the α,β-unsaturated system, and the nucleophilic oxygen of the carbonyl group.

Nucleophilic Attack: Nucleophiles, which are electron-rich species, are drawn to electron-deficient areas. masterorganicchemistry.com In the context of 2,6,6-trimethylcyclohex-2-en-1-one, the carbonyl carbon is electrophilic. A nucleophile can attack this carbon, causing the pi bond between the carbon and oxygen to break and the electrons to move to the oxygen, forming a tetrahedral intermediate. youtube.com This is a common reaction pathway for ketones. youtube.com

Electrophilic Attack: Electrophiles, being electron-seeking, will react with electron-rich sites. youtube.com The oxygen atom of the carbonyl group in 2,6,6-trimethylcyclohex-2-en-1-one possesses lone pairs of electrons, making it a nucleophilic center. In the presence of an acid, the oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. youtube.com

The reactivity of the enone system allows for conjugate addition (1,4-addition) where a nucleophile attacks the β-carbon, as well as direct addition (1,2-addition) to the carbonyl carbon. The specific pathway taken depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (organocuprates), typically favor 1,4-addition.

| Reaction Type | Attacking Species | Site of Attack on Enone | Intermediate |

| Nucleophilic Attack | Nucleophile (e.g., OH⁻) | Carbonyl Carbon (C=O) | Tetrahedral Intermediate |

| Electrophilic Attack | Electrophile (e.g., H⁺) | Carbonyl Oxygen (C=O) | Protonated Ketone |

| Conjugate Addition | Soft Nucleophile (e.g., Gilman reagent) | β-Carbon | Enolate |

| Direct Addition | Hard Nucleophile (e.g., Organolithium reagent) | Carbonyl Carbon | Alkoxide |

Reduction Pathways Leading to Saturated and Unsaturated Alcohols

The reduction of 2,6,6-trimethylcyclohex-2-en-1-one can yield a variety of saturated and unsaturated alcohols, depending on the reducing agent and reaction conditions.

Formation of Unsaturated Alcohols: The use of hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), typically leads to the reduction of the carbonyl group to a hydroxyl group, while leaving the carbon-carbon double bond intact. This results in the formation of 2,6,6-trimethylcyclohex-2-en-1-ol.

Formation of Saturated Alcohols: Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, can reduce both the carbonyl group and the carbon-carbon double bond. This process yields the saturated alcohol, 2,6,6-trimethylcyclohexan-1-ol.

Biocatalytic reductions offer a high degree of stereoselectivity. For instance, old yellow enzymes (OYEs) can asymmetrically reduce the C=C bond of α,β-unsaturated carbonyl compounds. researchgate.net Specifically, Candida macedoniensis AKU4588 OYE (CmOYE) has been used in multi-step asymmetric reductions. researchgate.net

| Reagent/Catalyst | Functional Group Reduced | Primary Product |

| Sodium Borohydride (NaBH₄) | Carbonyl | 2,6,6-Trimethylcyclohex-2-en-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl | 2,6,6-Trimethylcyclohex-2-en-1-ol |

| H₂/Pd-C | Carbonyl and C=C double bond | 2,6,6-Trimethylcyclohexan-1-ol |

| Old Yellow Enzymes (OYEs) | C=C double bond (asymmetric) | Chiral saturated ketones |

Oxidation Reactions and Formation of Functionalized Derivatives

The oxidation of 2,6,6-trimethylcyclohex-2-en-1-one can lead to a variety of functionalized derivatives. The outcome of the oxidation is highly dependent on the oxidizing agent used.

Allylic oxidation can be achieved using specific reagents to introduce a functional group at the allylic position (the carbon atom adjacent to the double bond). For example, oxidation of cyclohexene (B86901) with certain catalysts can selectively produce 2-cyclohexen-1-one. rsc.org While this is the reverse of the reduction of 2,6,6-trimethylcyclohex-2-en-1-one, it demonstrates the principle of allylic oxidation.

More aggressive oxidizing agents, such as potassium permanganate (KMnO₄) or ozone (O₃), can lead to the cleavage of the carbon-carbon double bond, resulting in the formation of dicarbonyl compounds or carboxylic acids. For example, the oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone is an important industrial process. nih.gov

Isomerization Processes Involving the Cyclohexenone Ring

The double bond within the cyclohexenone ring of 2,6,6-trimethylcyclohex-2-en-1-one can undergo isomerization under certain conditions. This process involves the migration of the double bond to a different position within the ring.

Isomerization can be catalyzed by acids or bases. For instance, 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione can be isomerized to a mixture including 1-(2,6,6-trimethyl-cyclohex-1-enyl)-2-buten-1-one and 1-(2,6,6-trimethyl-cyclohex-2-enyl)-2-buten-1-one. google.com This isomerization is preferably carried out in the presence of an alkaline substance. google.com Ruthenium complexes can also be used to catalyze the isomerization of 2-alkyl-cyclohex-3-enyl alkyl or alkenyl ketones. google.com

Photochemical isomerization is another possibility for α,β-unsaturated ketones. Upon irradiation with UV light, the π-electrons can be excited, leading to rearrangements and the formation of different isomers.

| Catalyst/Condition | Type of Isomerization | Resulting Isomer(s) |

| Alkaline substance | Double bond migration | Mixture of cyclohexenyl butenone isomers google.com |

| Ruthenium complex | Double bond migration | Mixture of 2-alkyl-cyclohex-2-enyl ketones and 2-alkylene-cyclohexyl ketones google.com |

| Photochemical | Positional and geometric isomerization | Various isomers |

Cycloaddition and Pericyclic Reactions for Ring System Modification

Cycloaddition reactions are powerful tools for constructing cyclic systems and modifying existing rings. libretexts.org These reactions involve the concerted formation of two new sigma bonds. adichemistry.com The enone functionality of 2,6,6-trimethylcyclohex-2-en-1-one can participate in various cycloaddition reactions.

Diels-Alder Reaction: This [4+2] cycloaddition is a classic example of a pericyclic reaction. adichemistry.com The cyclohexenone can act as a dienophile, reacting with a conjugated diene to form a new six-membered ring fused to the original cyclohexenone ring.

[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions can occur between the double bond of the enone and an alkene, leading to the formation of a four-membered ring. libretexts.org Thermal [2+2] cycloadditions are generally less common. libretexts.org

Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). libretexts.org The cyclohexenone can act as the enophile.

These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. adichemistry.com

Derivatization Through Oxime Formation and Related Condensations

The carbonyl group of 2,6,6-trimethylcyclohex-2-en-1-one can readily undergo condensation reactions with primary amines and their derivatives to form imines and related compounds. A prominent example is the reaction with hydroxylamine to form an oxime.

The reaction of β-cyclocitral (2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde) with hydroxylamine hydrochloride yields the corresponding oxime. nih.govresearchgate.net Similarly, α-ionone, which contains the 2,6,6-trimethylcyclohex-2-en-1-yl moiety, reacts with hydroxylamine hydrochloride to produce 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime. nih.gov These reactions typically proceed by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

The resulting oximes can be further derivatized, for instance, by reacting them with alkyl halides to form oxime ethers. nih.gov

| Reactant | Product |

| Hydroxylamine (NH₂OH) | 2,6,6-Trimethylcyclohex-2-en-1-one oxime |

| Primary Amine (R-NH₂) | N-substituted imine |

| Hydrazine (NH₂NH₂) | Hydrazone |

| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone |

Reactions with Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are crucial for the formation of new carbon-carbon bonds. libretexts.org Their reaction with 2,6,6-trimethylcyclohex-2-en-1-one can proceed via two main pathways: direct addition to the carbonyl group (1,2-addition) or conjugate addition to the β-carbon of the enone system (1,4-addition).

Grignard Reagents (RMgX): Grignard reagents are powerful nucleophiles that typically favor 1,2-addition to α,β-unsaturated ketones. libretexts.org The reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a Grignard reagent would primarily yield a tertiary alcohol after acidic workup.

Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium reagents are highly reactive and generally favor 1,2-addition. pharmacy180.com

Gilman Reagents (Organocuprates, R₂CuLi): In contrast to Grignard and organolithium reagents, Gilman reagents are "softer" nucleophiles and exhibit a strong preference for 1,4-conjugate addition. The reaction with 2,6,6-trimethylcyclohex-2-en-1-one would introduce the R group at the β-position, forming a new carbon-carbon bond and generating a lithium enolate intermediate, which can then be protonated or reacted with another electrophile.

The choice of organometallic reagent allows for regioselective control over the formation of new carbon-carbon bonds in the cyclohexenone framework.

| Organometallic Reagent | Primary Mode of Addition | Product Type (after workup) |

| Grignard Reagent (RMgX) | 1,2-Addition | Tertiary Alcohol |

| Organolithium Reagent (RLi) | 1,2-Addition | Tertiary Alcohol |

| Gilman Reagent (R₂CuLi) | 1,4-Conjugate Addition | β-Substituted Ketone |

Spectroscopic and Advanced Analytical Characterization of 2,6,6 Trimethylcyclohex 2 En 1 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. creative-biostructure.com For 2,6,6-trimethylcyclohex-2-en-1-one, various NMR experiments are employed to unambiguously determine its chemical structure.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while coupling constants (J) reveal the number and spatial relationship of neighboring protons. hw.ac.uk

In the ¹H NMR spectrum of 2,6,6-trimethylcyclohex-2-en-1-one, the signals for the various protons can be assigned based on their expected chemical shifts and multiplicities. The vinylic proton on the cyclohexene (B86901) ring typically appears in the downfield region. The protons of the methylene (B1212753) groups in the ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and to neighboring protons. The methyl groups will appear as singlets in the upfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2,6,6-Trimethylcyclohex-2-en-1-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic H | 6.5 - 7.0 | Multiplet |

| Methylene H (C4) | 2.3 - 2.5 | Multiplet |

| Methylene H (C5) | 1.8 - 2.0 | Multiplet |

| Methyl H (C2-CH₃) | 1.7 - 1.9 | Singlet |

| Methyl H (C6-CH₃) | 1.0 - 1.2 | Singlet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) and DEPT Spectroscopy for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. youtube.com In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, with its chemical shift indicating its electronic environment.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for determining the number of hydrogens attached to each carbon. pressbooks.publibretexts.org A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This information, combined with the standard ¹³C NMR spectrum, allows for the complete assignment of the carbon framework. pressbooks.publibretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2,6,6-Trimethylcyclohex-2-en-1-one

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |

| C1 (C=O) | 195 - 205 | Absent |

| C2 | 135 - 145 | Absent |

| C3 | 125 - 135 | Positive |

| C4 | 30 - 40 | Negative |

| C5 | 45 - 55 | Negative |

| C6 | 35 - 45 | Absent |

| C2-CH₃ | 20 - 30 | Positive |

| C6-(CH₃)₂ | 25 - 35 | Positive |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for complex structural elucidation. creative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com For 2,6,6-trimethylcyclohex-2-en-1-one, COSY would be used to trace the connectivity of the protons within the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbons they are directly attached to. creative-biostructure.com This allows for the unambiguous assignment of proton and carbon signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the methyl protons to the quaternary C6 and the vinylic C2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. foodb.canih.gov It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. libretexts.orglibretexts.org

The mass spectrum of 2,6,6-trimethylcyclohex-2-en-1-one would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of its structure, with common losses of small neutral molecules or radicals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact mass of the molecular ion. From the exact mass, the elemental composition of the molecule can be determined with high confidence. This is a critical step in confirming the molecular formula of an unknown compound or verifying the identity of a synthesized one.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hmdb.ca This is particularly useful for the analysis of complex mixtures, such as essential oils or reaction products, where 2,6,6-trimethylcyclohex-2-en-1-one or its analogs might be present. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for its identification. The NIST WebBook provides GC data for related compounds like 2-Cyclohexen-1-ol, 2,6,6-trimethyl-. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. For 2,6,6-trimethylcyclohex-2-en-1-one, also known as α-isophorone, IR spectroscopy reveals characteristic absorption bands that correspond to its specific structural features.

The IR spectrum of isophorone (B1672270) displays three main regions of interest. nih.gov These are the C-H stretching vibrations, typically observed between 2800 and 3200 cm⁻¹, the C=C and C=O stretching vibrations, which appear in the 1550 to 1850 cm⁻¹ range, and the C-H, C-D, and C-C deformation vibrations, found below 1500 cm⁻¹. nih.govacs.org The most prominent peaks are those corresponding to the C=O and C=C stretching vibrations. nih.gov

A study on the interaction of isophorone with a palladium surface provided detailed IR data. nih.gov In its unperturbed state (as an ice), isophorone exhibits a strong C=O stretching band at approximately 1665 cm⁻¹. acs.org The C=C stretching vibration is also clearly identifiable in the spectrum. nih.gov

The table below summarizes the key IR absorption bands for 2,6,6-trimethylcyclohex-2-en-1-one and its analogs, aiding in their functional group identification.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1665 |

| C=C (Alkene) | Stretch | 1620-1665 |

| C-H (Alkyl) | Stretch | 2800-3200 |

| C-H, C-C | Deformation | <1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For α,β-unsaturated ketones like 2,6,6-trimethylcyclohex-2-en-1-one, UV-Vis spectra are characterized by specific absorption bands that correspond to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 2-cyclohexenone, a related compound, shows a strong absorption band at approximately 224 nm. researchgate.net Upon complexation with a Lewis acid, this band undergoes a bathochromic shift (a shift to a longer wavelength) to around 250 nm. researchgate.net Additionally, a weaker absorption is observed at about 330 nm. researchgate.net

Studies on phenothiazine-isophorone dyes have also demonstrated intramolecular charge transfer (ICT) transitions in the UV-Vis range. researchgate.net These transitions are influenced by the electronic properties of the molecule and the solvent used. The photolysis of 2,6-di(4'-azidobenzylidene)-methylcyclohexanone, monitored by UV-Vis spectroscopy, revealed a complex series of photoreactions with the formation of various photoproducts. lew.ro

The following table presents typical UV-Vis absorption data for 2,6,6-trimethylcyclohex-2-en-1-one and related α,β-unsaturated ketones.

| Compound/System | λmax (nm) | Transition Type |

| 2-Cyclohexenone | 224 | π → π |

| 2-Cyclohexenone-BF₃ complex | 250 | π → π |

| 2-Cyclohexenone | 330 | n → π* |

Chromatographic Techniques for Separation, Purity Assessment, and Isolation

Chromatographic techniques are indispensable for the separation, purity assessment, and isolation of 2,6,6-trimethylcyclohex-2-en-1-one and its analogs from complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC)

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like isophorone. A study detailing the determination of isophorone in food samples utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. researchgate.net This method demonstrated high sensitivity, with a detection limit of 0.5 pg/mL. researchgate.net The isophorone was effectively separated on a DB-1 capillary column. researchgate.net

Another application of GC is in the purity analysis of isophorone, as outlined in ASTM D7090. restek.com This method uses a Rtx-Wax column to separate isophorone from its potential impurities, such as β-isophorone and various trimethylcyclohexanone (B1229504) isomers. restek.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and isolation of a wide range of compounds. Several methods have been developed for the analysis of 2,6,6-trimethylcyclohex-2-en-1-one and its derivatives using reverse-phase (RP) HPLC. These methods typically employ a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.comsielc.com

A common mobile phase for the separation of these compounds consists of a mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid for MS-compatibility. sielc.comsielc.comsielc.com These HPLC methods are scalable and can be adapted for preparative separations to isolate pure compounds or impurities. sielc.comsielc.com

The table below provides an overview of chromatographic conditions used for the analysis of 2,6,6-trimethylcyclohex-2-en-1-one and related compounds.

| Technique | Column | Mobile Phase/Carrier Gas | Application |

| GC-MS | DB-1 Capillary | Helium | Determination in food samples |

| GC-FID | Rtx-Wax | Helium | Purity analysis (ASTM D7090) |

| RP-HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Separation and isolation |

Theoretical and Computational Investigations of 2,6,6 Trimethylcyclohex 2 En 1 One

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 2,6,6-trimethylcyclohex-2-en-1-one. irjweb.com These calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial for understanding its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap generally suggests higher reactivity.

For 2,6,6-trimethylcyclohex-2-en-1-one, the HOMO is expected to be localized primarily on the π-system of the enone moiety, specifically the carbon-carbon double bond, which is electron-rich. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon and the β-carbon of the double bond, which are the electrophilic sites of the molecule.

Theoretical calculations allow for the precise determination of these orbital energies and their spatial distribution. researchgate.net The insights gained from these calculations are fundamental to predicting how 2,6,6-trimethylcyclohex-2-en-1-one will interact with other chemical species.

Table 1: Predicted Electronic Properties of 2,6,6-Trimethylcyclohex-2-en-1-one

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

Note: These values are illustrative and would be derived from specific DFT calculations (e.g., using a B3LYP functional and a suitable basis set like 6-31G).*

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics

The three-dimensional structure and flexibility of 2,6,6-trimethylcyclohex-2-en-1-one are critical to its properties and interactions. Conformational analysis, through methods like molecular mechanics (MM) and molecular dynamics (MD), provides a detailed picture of the molecule's preferred shapes and the energy associated with transitioning between them. nih.gov

Molecular dynamics simulations build upon molecular mechanics by introducing thermal energy and simulating the movement of atoms over time. youtube.com This provides a dynamic view of the molecule's behavior, revealing not just the stable conformers but also the pathways and energy barriers for interconversion between them. The resulting energy landscape illustrates the relative populations of different conformations at a given temperature.

Table 2: Relative Energies of Potential Conformations of 2,6,6-Trimethylcyclohex-2-en-1-one

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| Half-Chair 1 | 0.0 | C1-C2-C3-C4 = -15 |

| Half-Chair 2 | 1.2 | C1-C2-C3-C4 = 15 |

| Twist-Boat | 5.5 | C1-C6-C5-C4 = 50 |

Note: The data in this table is illustrative and represents typical findings from a conformational analysis study. The specific values would depend on the force field and computational method used.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predictions are invaluable for interpreting experimental data and confirming molecular structures.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nmrdb.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental values. This comparison can aid in the assignment of complex spectra and provide confidence in the determined structure.

Similarly, the vibrational frequencies of a molecule can be calculated, leading to a predicted IR spectrum. The positions and intensities of the absorption bands in the computed spectrum can be correlated with experimental IR data, helping to identify the presence of specific functional groups. For 2,6,6-trimethylcyclohex-2-en-1-one, the characteristic C=O and C=C stretching frequencies are of particular interest.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for 2,6,6-Trimethylcyclohex-2-en-1-one

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR: C=O | ~198 ppm | ~197 ppm |

| ¹³C NMR: C=C (alpha) | ~125 ppm | ~124 ppm |

| ¹³C NMR: C=C (beta) | ~158 ppm | ~156 ppm |

| IR: C=O Stretch | ~1670 cm⁻¹ | ~1665 cm⁻¹ |

| IR: C=C Stretch | ~1625 cm⁻¹ | ~1620 cm⁻¹ |

Note: Predicted values are typically obtained from DFT calculations. Experimental values are sourced from spectral databases.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Understanding the pathways by which 2,6,6-trimethylcyclohex-2-en-1-one undergoes chemical reactions is a central theme in its chemistry. Computational methods provide a powerful means to elucidate these reaction mechanisms and to characterize the high-energy transition states that govern the reaction rates. researchgate.net

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. Along this path, the transition state, which represents the energy maximum, can be located and its structure determined. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a critical parameter for understanding reaction kinetics.

For 2,6,6-trimethylcyclohex-2-en-1-one, a variety of reactions can be studied computationally. For instance, the mechanism of a Diels-Alder reaction, where the enone acts as a dienophile, can be investigated. rsc.org Computational studies can predict the stereochemical outcome of such reactions by comparing the energies of the different possible transition states. Similarly, the mechanism of nucleophilic addition to the carbonyl group or to the β-carbon of the enone system can be explored in detail.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of 2,6,6-Trimethylcyclohex-2-en-1-one

| Reaction Type | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Diels-Alder Cycloaddition | 2,6,6-Trimethylcyclohex-2-en-1-one + Butadiene | 25.0 | 25.0 |

| 1,4-Michael Addition | 2,6,6-Trimethylcyclohex-2-en-1-one + Methylamine | 15.2 | 15.2 |

Note: This table presents hypothetical data to illustrate the application of computational methods in studying reaction mechanisms. The values would be obtained from quantum chemical calculations of the reaction pathways.

Environmental Chemical Transformations of 2,6,6 Trimethylcyclohex 2 En 1 One

Photochemical Degradation Pathways in Atmospheric and Aquatic Environments

Direct experimental data on the photochemical degradation of 2,6,6-trimethylcyclohex-2-en-1-one is limited. However, its structure as an α,β-unsaturated ketone allows for the prediction of its likely transformation pathways in both atmospheric and aquatic environments.

In the atmosphere , the primary degradation mechanism for volatile organic compounds like 2,6,6-trimethylcyclohex-2-en-1-one is expected to be through reaction with hydroxyl (OH) radicals. copernicus.orgcopernicus.orgnih.gov The reaction of OH radicals with α,β-unsaturated ketones proceeds rapidly, with the radical typically adding to the carbon-carbon double bond. copernicus.org This initial reaction can lead to the formation of various oxygenated products, including smaller aldehydes and ketones, through subsequent reactions with oxygen and other atmospheric constituents. nih.gov The atmospheric lifetime of such compounds is typically on the order of days. nih.gov Photolysis, or direct degradation by sunlight, may also occur, although for many similar ketones, this process is considered negligible compared to OH radical-initiated oxidation under typical atmospheric conditions. copernicus.org

In aquatic environments , the photochemistry of cyclic enones is complex and can proceed through several pathways upon absorption of UV light. magadhmahilacollege.org Potential reactions include:

[2+2] Cycloadditions: The excited enone molecule can react with another ground-state molecule (or another alkene) to form a cyclobutane (B1203170) ring, leading to dimerization or the formation of other adducts. magadhmahilacollege.orgnih.gov

Deconjugative Isomerization: The compound can isomerize, moving the double bond from a conjugated position (α,β) to a non-conjugated position (β,γ), which alters its chemical properties and subsequent reactivity. chemrxiv.org

Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to the corresponding alcohol. youtube.com

The specific products formed would depend on various factors, including the presence of other substances in the water and the wavelength of light.

Biodegradation Mechanisms and Rates by Environmental Microorganisms

Based on analogous compounds, the primary biodegradation steps for 2,6,6-trimethylcyclohex-2-en-1-one by environmental microorganisms, such as those found in soil or activated sludge, likely involve:

Reduction: The ketone group can be reduced to a secondary alcohol, forming 2,6,6-trimethylcyclohex-2-en-1-ol. Additionally, the carbon-carbon double bond could be saturated. acs.org

Oxidation (Hydroxylation): Fungal systems, in particular, are adept at hydroxylating cyclic compounds at various positions, often at allylic carbons (carbons adjacent to the double bond). nih.govcsic.es This would introduce hydroxyl groups onto the cyclohexene (B86901) ring.

Ring Cleavage: Following initial oxidative or reductive transformations, microorganisms can cleave the cyclohexene ring. This is a common strategy in the degradation of cyclic compounds, eventually leading to smaller, linear molecules that can be funneled into central metabolic pathways like the Krebs cycle and ultimately be mineralized to carbon dioxide and water. nih.govnih.gov

The rates of biodegradation can vary significantly depending on environmental conditions (e.g., temperature, pH, oxygen availability) and the specific microbial communities present. nih.gov Synthetic fragrance compounds can be persistent, with some showing resistance to rapid degradation in wastewater treatment plants. getwetprojectblog.comdamiva.com

Hydrolytic Stability and Transformation in Aqueous Systems

As an α,β-unsaturated ketone, 2,6,6-trimethylcyclohex-2-en-1-one is susceptible to hydrolysis, with its stability being dependent on the pH of the aqueous system. nih.govnih.gov The primary mechanism for the hydrolytic cleavage of such compounds is the retro-aldol reaction . libretexts.orgwikipedia.orgjove.com

This reaction is the reverse of the aldol (B89426) condensation that can be used to form these molecules. libretexts.org The mechanism proceeds as follows:

Under basic conditions (higher pH), a hydroxide (B78521) ion attacks the β-carbon of the double bond (conjugate addition), or water adds to form a β-hydroxy ketone.

The resulting intermediate, a β-hydroxy ketone, is in equilibrium with its constituent carbonyl compounds.

Under basic or acidic catalysis, the carbon-carbon bond between the α- and β-carbons cleaves, breaking the molecule into smaller carbonyl-containing fragments. jove.comyoutube.comyoutube.com

Therefore, the compound is expected to be less stable in alkaline (high pH) and potentially acidic (low pH) conditions compared to neutral (pH 7) water. nih.gov While specific rate constants for 2,6,6-trimethylcyclohex-2-en-1-one are not available, the general principle for α,β-unsaturated carbonyls suggests that hydrolysis could be a relevant transformation pathway in certain environmental compartments. freeyourself.com

Adsorption and Desorption Behavior in Soil and Sediment Matrices

The mobility of 2,6,6-trimethylcyclohex-2-en-1-one in the environment is largely determined by its tendency to adsorb to soil and sediment particles. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption and low mobility, whereas a low Koc value suggests the compound will remain primarily in the water phase and be more mobile. chemsafetypro.com

Direct experimental Koc values for 2,6,6-trimethylcyclohex-2-en-1-one are not available. However, Koc can be estimated from other physicochemical properties, such as the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. ecetoc.orgepa.gov

Using predictive models based on its structure:

The estimated log Kow (XlogP3) for 2,6,6-trimethylcyclohex-2-en-1-one is approximately 2.2.

Based on this hydrophobicity, the estimated log Koc can be calculated using quantitative structure-activity relationships (QSARs). A common regression equation is log Koc ≈ 0.983 * log Kow + 0.00028. epa.gov

This yields an estimated log Koc of approximately 2.16 .

| Parameter | Estimated Value | Implication for Environmental Mobility |

|---|---|---|

| log Kow (XlogP) | 2.2 | Moderate Hydrophobicity |

| log Koc | ~2.16 | Moderate Adsorption / Low to Moderate Mobility |

A log Koc value in this range suggests that 2,6,6-trimethylcyclohex-2-en-1-one will have a moderate tendency to adsorb to the organic matter fraction of soils and sediments. mdpi.com This implies it will have low to moderate mobility. It is less likely to leach rapidly into groundwater compared to more polar compounds but is not expected to be immobile. Desorption can also occur, meaning the compound can be released from soil/sediment back into the water phase, acting as a potential long-term source of contamination. The primary factor influencing its adsorption will be the organic carbon content of the soil or sediment matrix. nih.govnih.gov

Advanced Research Applications of 2,6,6 Trimethylcyclohex 2 En 1 One in Synthetic Chemistry

Role as a Precursor in the Synthesis of Complex Organic Molecules

The chemical architecture of 2,6,6-trimethylcyclohex-2-en-1-one, and its close derivatives, serves as a foundational building block for a range of more complex molecules, including important fragrance compounds and pharmaceutical intermediates.

Synthesis of Ionone and Damascone (B1235705) Derivatives

The trimethylcyclohexene moiety is a key structural feature in several commercially significant fragrance molecules, such as ionones and damascones, which are prized for their floral and fruity scents. fragranceconservatory.comnist.gov

Damascone Derivatives: The damascones are a group of rose ketones known for their intense fruity-floral aroma. fragranceconservatory.com α-Damascone, chemically known as (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-2-en-1-one, is a direct derivative of the 2,6,6-trimethylcyclohex-2-enyl structural unit. fragranceconservatory.comnih.gov Synthetic routes to α-damascone have been developed that utilize precursors with this core structure. nih.gov For instance, one patented process describes the preparation of α-damascone through the acylation of 2,6,6-trimethyl-1-cyclohexene. nih.gov Other synthetic strategies have also been reported, highlighting the importance of the trimethylcyclohexene skeleton in accessing these valuable fragrance compounds. thegoodscentscompany.com

Ionone Derivatives: Ionones are another class of fragrance compounds that possess a characteristic violet and woody scent. nist.govrsc.org While the common synthesis of ionones starts from the acyclic precursor pseudoionone (B86502), the resulting α-ionone, or (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, contains the same 2,6,6-trimethylcyclohex-2-en-1-yl moiety. rsc.orgquora.com The cyclization of pseudoionone in the presence of specific acids yields different isomers of ionone, with weaker acids favoring the formation of α-ionone. rsc.orgquora.com The structural relationship is evident, and derivatives of 2,6,6-trimethylcyclohex-2-en-1-one are key to accessing this family of compounds.

The following table summarizes key synthetic precursors and their resulting fragrance derivatives.

| Precursor/Intermediate | Target Fragrance Compound | Key Synthetic Transformation |

|---|---|---|

| 2,6,6-trimethyl-1-cyclohexene | α-Damascone | Acylation |

| Pseudoionone | α-Ionone, β-Ionone | Acid-catalyzed cyclization |

Intermediacy in the Synthesis of Pharmaceutical Precursors (e.g., CCNU)

Beyond the realm of fragrances, the structural motif of 2,6,6-trimethylcyclohex-2-en-1-one is a precursor to intermediates used in the synthesis of pharmaceuticals. A notable example is its connection to the anticancer drug Lomustine (CCNU).

2,6,6-Trimethylcyclohex-2-en-1-one is a derivative of cyclohexanone. nih.gov Specifically, it can be converted to 2,2,6-trimethylcyclohexanone (B1581249) through catalytic hydrogenation. nist.gov Cyclohexanone and its derivatives are key starting materials for the synthesis of cyclohexylamine (B46788), which is a direct precursor in the industrial synthesis of Lomustine. researchgate.netmdpi.comscent.vn Lomustine, or 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, is an alkylating agent used in chemotherapy, particularly for brain tumors and Hodgkin's lymphoma. researchgate.netnih.gov

The synthesis of Lomustine involves the reaction of cyclohexylamine with 1-chloro-2-isocyanatoethane to form a urea (B33335) intermediate, which is then nitrosated to yield the final drug. mdpi.comscent.vn Therefore, 2,6,6-trimethylcyclohex-2-en-1-one serves as a precursor to a key building block in the synthesis of this important pharmaceutical agent.

Utility in the Development of Novel Organic Reactions and Methodologies

The reactivity of the α,β-unsaturated ketone system in 2,6,6-trimethylcyclohex-2-en-1-one and its analogues makes them excellent substrates for developing and testing new synthetic methodologies, particularly in the field of asymmetric catalysis.

The development of methods for the enantioselective reduction of the carbon-carbon double bond in cyclohexenones is an active area of research, as the resulting chiral cyclohexanones are valuable building blocks for natural product synthesis. A closely related compound, 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608) (ketoisophorone), has been instrumental in the development of novel enzymatic reduction systems. researchgate.net For instance, enzymes from the Old Yellow Enzyme (OYE) family have been shown to catalyze the stereoselective reduction of the double bond in ketoisophorone to produce (6R)-2,2,6-trimethylcyclohexane-1,4-dione with high enantiomeric excess. researchgate.net This work demonstrates the utility of this class of compounds in advancing the field of biocatalysis for asymmetric synthesis.

Furthermore, the asymmetric transfer hydrogenation (ATH) of cyclohexenone derivatives using chiral ruthenium catalysts is another area where these substrates are valuable. mdpi.com These reactions can produce chiral allylic alcohols or saturated cyclohexanols, which are versatile synthetic intermediates. mdpi.com The specific substitution pattern of the cyclohexenone, such as in 2,6,6-trimethylcyclohex-2-en-1-one, can influence the chemo- and enantioselectivity of these novel catalytic reactions. mdpi.com

The table below details examples of novel reaction methodologies developed using cyclohexenone substrates.

| Substrate | Reaction Type | Catalyst/Enzyme | Product Type |

|---|---|---|---|

| 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | Enzymatic Asymmetric Reduction | Old Yellow Enzyme (OYE) | Chiral Cyclohexanone |

Analytical Reference Standard for Chemical Analysis in Research

Accurate identification and quantification of chemical compounds in various matrices, such as environmental samples, food products, and biological fluids, require pure analytical reference standards. 2,6,6-Trimethylcyclohex-2-en-1-one, due to its presence in some natural products and its use as a synthetic intermediate, serves as a reference material in analytical research.

The National Institute of Standards and Technology (NIST) provides comprehensive data for 2-cyclohexen-1-one, 2,6,6-trimethyl-, including its gas chromatography retention data, which is essential for its identification in complex mixtures. nist.gov The availability of such data from a major standards organization underscores its importance as a characterization standard.

Furthermore, analytical service companies have developed specific methods for its detection and quantification. For example, SIELC Technologies has published a reverse-phase HPLC method for the analysis of 2,6,6-trimethyl-2-cyclohexen-1-one. sielc.com The development of such methods relies on the availability of a pure standard for method validation and calibration. This compound is also listed in databases for flavor and fragrance analysis, indicating its use as a reference in quality control and research in these industries. thegoodscentscompany.com Its presence has been reported in natural products like tea, making it a potential biomarker for the consumption of such foods, further necessitating its availability as a reference standard for food analysis. foodb.ca

Future Research Directions and Emerging Trends in 2,6,6 Trimethylcyclohex 2 En 1 One Studies

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of new synthetic routes is a cornerstone of future research, with a strong emphasis on catalytic systems that offer higher efficiency, selectivity, and sustainability.

One of the most promising frontiers is the use of biocatalytic systems. Research has demonstrated the utility of enzymes for stereoselective transformations of related structures like 2,6,6-trimethylcyclohex-2-ene-1,4-dione. researchgate.net Enzymes such as Old Yellow Enzyme (OYE) from Candida macedoniensis and reductases from Corynebacterium aquaticum are being used for multi-step asymmetric reductions. researchgate.net These enzymatic methods can introduce specific chirality, for instance, at the C-6 position, which is crucial for synthesizing valuable chiral building blocks for carotenoids. researchgate.net The future will likely see the discovery and engineering of new enzymes with enhanced activity and substrate scope for the direct synthesis and transformation of 2,6,6-trimethylcyclohex-2-en-1-one.

In parallel, novel chemical catalytic systems are being explored. Patented methods describe the preparation of related compounds like 1-(2,6,6-trimethyl-cyclohexenyl)-2-buten-1-one through isomerization and reduction steps. google.com These processes utilize reducing agents like potassium borohydride (B1222165) or sodium borohydride in the presence of alkaline catalysts. google.com Future work will likely focus on developing more advanced catalysts, including transition-metal complexes and organocatalysts, to improve reaction yields, reduce waste, and enable new types of chemical transformations.

Table 1: Emerging Catalytic Systems in the Synthesis of 2,6,6-Trimethylcyclohex-2-en-1-one and Related Compounds

| Catalyst Type | Specific Example(s) | Transformation Type | Key Advantage |

| Biocatalyst (Enzyme) | Old Yellow Enzyme (OYE), Levodione Reductase (LVR) | Asymmetric Reduction | High Stereoselectivity |

| Chemical Reductant | Potassium Borohydride, Sodium Borohydride | Reduction of Carbonyls | Readily Available, Effective |

| Alkaline Catalyst | Sodium Hydroxide (B78521), Potassium tert-butoxide | Isomerization | Control of Double Bond Position |

Deeper Understanding of Structure-Reactivity Relationships for Targeted Transformations

To design more effective and selective syntheses, a fundamental understanding of the relationship between the molecular structure of 2,6,6-trimethylcyclohex-2-en-1-one and its chemical reactivity is essential. The high stereoselectivity observed in enzymatic reductions underscores the profound impact of substrate structure on reaction outcomes. researchgate.net

Future research will increasingly rely on computational chemistry and theoretical modeling to probe these relationships. By simulating the interaction of the molecule with different catalysts and reagents, researchers can predict reaction pathways, identify transition states, and understand the electronic and steric factors that govern reactivity. This knowledge is critical for designing catalysts that can target a specific bond or functional group within the molecule, enabling highly selective transformations that are difficult to achieve with traditional methods. This "targeted transformation" approach will allow for the efficient synthesis of specific isomers or derivatives, such as the various damascones, which have closely related but distinct structures and properties. fragranceconservatory.comnih.gov

Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies

The principles of green chemistry are becoming central to chemical research, and the synthesis of 2,6,6-trimethylcyclohex-2-en-1-one is no exception. The focus is on developing processes that are more environmentally benign, use renewable resources, and are more energy-efficient.

Biocatalysis, as mentioned previously, is a prime example of a green synthesis methodology. researchgate.net Enzymes operate under mild conditions (neutral pH, room temperature), use water as a solvent, and are highly selective, which minimizes the formation of byproducts and reduces the need for protecting groups. researchgate.net

Another key trend is the use of renewable starting materials. Fragrance creators are increasingly looking to produce nature-identical compounds, including derivatives of 2,6,6-trimethylcyclohex-2-en-1-one, from renewable resources to ensure sustainability and preserve natural ecosystems. fragranceconservatory.com Future research will explore pathways that begin with biomass-derived feedstocks, moving away from traditional petrochemical sources. This involves developing new catalytic processes to convert bio-based molecules into the cyclohexenone core structure.

Advanced Characterization Techniques and Data Analysis for Complex Systems

As synthetic methods become more sophisticated, the need for advanced analytical techniques to characterize the resulting products and reaction mixtures grows. While standard techniques like Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Gas Chromatography (GC) are well-established for this class of compounds, future trends point towards the application of more powerful and multidimensional methods. nih.govnist.gov

Hyphenated techniques, such as GC coupled with Mass Spectrometry (GC-MS), are invaluable for separating and identifying components in complex mixtures. nist.govnist.gov Future research will likely employ more advanced versions, such as two-dimensional gas chromatography (GCxGC), to resolve complex isomeric mixtures that are common in these syntheses.

Furthermore, nuclear magnetic resonance (NMR) spectroscopy will continue to be a critical tool for detailed structural elucidation. thegoodscentscompany.com The integration of experimental data from these techniques with computational predictions represents a powerful emerging trend. By comparing experimental spectra with theoretically calculated data, researchers can achieve a higher level of confidence in structural assignments and gain deeper insights into the composition of complex reaction systems.

Table 2: Advanced Characterization Techniques for 2,6,6-Trimethylcyclohex-2-en-1-one Studies

| Technique | Abbreviation | Information Provided | Future Trend |

| Fourier-Transform Infrared Spectroscopy | FTIR | Functional group identification | In-situ reaction monitoring |

| Raman Spectroscopy | - | Molecular structure and vibrational modes | Combined with microscopy for spatial analysis |

| Gas Chromatography | GC | Separation and quantification of volatile compounds | Two-dimensional GC (GCxGC) for complex mixtures |

| Mass Spectrometry | MS | Molecular weight and fragmentation patterns | High-resolution MS for accurate mass determination |

| Nuclear Magnetic Resonance | NMR | Detailed 3D molecular structure and connectivity | Advanced pulse sequences and computational analysis |

Compound Index

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6,6-trimethylcyclohex-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves the oxidation of β-cyclocitral (16) using mCPBA (meta-chloroperbenzoic acid), followed by hydrolysis to yield 2-hydroxy-2,6,6-trimethylcyclohexan-1-one (13). Subsequent elimination with mesyl chloride produces 2,6,6-trimethylcyclohex-2-en-1-one (2). Optimizing stoichiometry (e.g., 1:1.2 molar ratio of β-cyclocitral to mCPBA) and reaction time (4–6 hours at 0–5°C) minimizes side reactions. Yields typically range from 65–75% . Alternative catalytic methods, such as palladium(II)- or nickel(II)-mediated alkene functionalization, offer enantioselective pathways but require inert atmospheres and ligand optimization .

Q. How can researchers validate the identity and purity of synthesized 2,6,6-trimethylcyclohex-2-en-1-one?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) with retention index (RI) matching. For example, discrepancies between literature RI values (e.g., reported 1245 vs. experimental 1280) necessitate comparison with an authentic synthetic sample. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms structural assignments: characteristic signals include a carbonyl carbon at ~207 ppm (¹³C NMR) and olefinic protons at δ 5.6–5.8 ppm (¹H NMR). High-resolution mass spectrometry (HRMS) verifies molecular weight (138.2069 g/mol) .

Q. What thermodynamic data are available for this compound, and how can they inform reaction design?

- Methodological Answer : The standard enthalpy of formation (ΔfH°gas) is reported as -233 kJ/mol (semi-empirical method) and -44.2 ± 2.2 kJ/mol (combustion calorimetry). These values are critical for calculating Gibbs free energy changes (ΔG) in reactions like ketone reduction or conjugate additions. For example, the exothermic ΔfH° suggests stability under ambient conditions, but care is needed during high-temperature reactions (e.g., catalytic hydrogenation) to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in gas chromatographic retention indices for 2,6,6-trimethylcyclohex-2-en-1-one across studies?

- Methodological Answer : Discrepancies in RI values (e.g., due to column type or temperature gradients) require synthetic validation. Prepare the compound via a published route (e.g., from β-cyclocitral ), then analyze it under identical GC conditions (e.g., DB-5 column, 30 m × 0.25 mm ID, He carrier gas). Compare experimental RI with literature values to calibrate instrumentation and identify potential co-eluting impurities. Cross-validate using Kovats indices and spectral libraries .

Q. What catalytic strategies enable enantioselective derivatization of 2,6,6-trimethylcyclohex-2-en-1-one for natural product synthesis?

- Methodological Answer : Asymmetric epoxidation or hydroxylation can generate chiral intermediates. For example, Sharpless epoxidation with Ti(OiPr)₄ and diethyl tartrate yields epoxides for downstream ring-opening reactions. Alternatively, enzymatic methods (e.g., cytochrome P450 monooxygenases) selectively hydroxylate the cyclohexenone ring at the 4-position, as seen in astaxanthin precursor synthesis . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do computational methods aid in predicting the reactivity of 2,6,6-trimethylcyclohex-2-en-1-one in Diels-Alder reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict regioselectivity. The electron-deficient cyclohexenone carbonyl acts as a dienophile, with LUMO energy ~-1.8 eV. Transition state simulations (e.g., using Gaussian 16) reveal activation barriers for endo vs. exo pathways. Validate predictions experimentally by reacting with 1,3-butadiene derivatives and analyzing adduct ratios via ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.